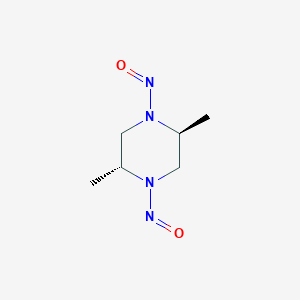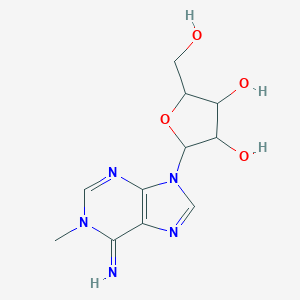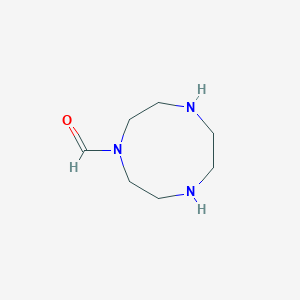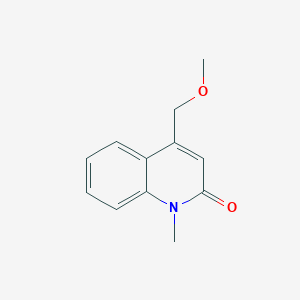
4-(methoxymethyl)-1-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-1-methylquinolin-2(1H)-one, commonly known as MMQ, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. MMQ is a quinoline derivative that has a unique chemical structure, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and parasites. MMQ has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MMQ has also been found to disrupt the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. In addition, MMQ has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMQ is its unique chemical structure, which makes it a promising candidate for various research studies. MMQ is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MMQ is its potential toxicity, as it has been found to have cytotoxic effects on cells at high concentrations. Therefore, careful consideration should be taken when handling MMQ in lab experiments.
Direcciones Futuras
There are several future directions for research on MMQ. One of the potential areas of research is the development of MMQ-based drugs for the treatment of cancer and malaria. MMQ can also be studied for its potential use as an anti-inflammatory agent and for the treatment of other diseases such as Alzheimer's and Parkinson's. In addition, further studies can be conducted to elucidate the mechanism of action of MMQ and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of MMQ involves the reaction of 2-amino-4-methoxymethylquinoline with formic acid and acetic anhydride. The reaction is carried out in the presence of a catalyst, which facilitates the conversion of the reactants into MMQ. The yield of MMQ can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
MMQ has been extensively studied for its potential applications in various scientific fields. In medicine, MMQ has been shown to possess antitumor, antibacterial, and antifungal properties. It has also been found to have a potent inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. MMQ has also been studied for its potential use as an antimalarial drug, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Propiedades
Número CAS |
111724-88-0 |
|---|---|
Nombre del producto |
4-(methoxymethyl)-1-methylquinolin-2(1H)-one |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-13-11-6-4-3-5-10(11)9(8-15-2)7-12(13)14/h3-7H,8H2,1-2H3 |
Clave InChI |
IUIPKZUOGHTHAI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)COC |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)COC |
Sinónimos |
2(1H)-Quinolinone,4-(methoxymethyl)-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
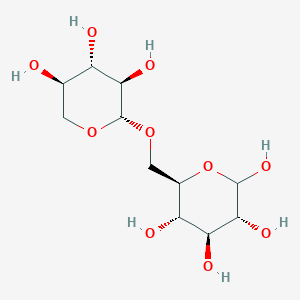
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
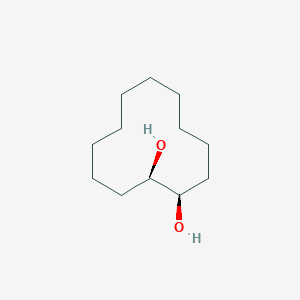
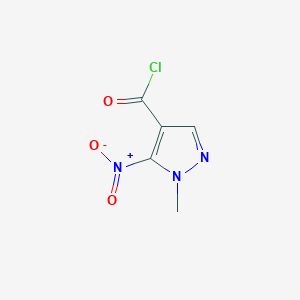
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
